molecular formula C21H25ClN2O B14765719 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride

4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride

Cat. No.: B14765719
M. Wt: 356.9 g/mol
InChI Key: PFMDFNWZKMSIMG-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride: is a compound belonging to the imidazolium family. Imidazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a hydroxy group and mesityl substituents, makes it particularly interesting for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride typically involves the reaction of mesityl-substituted imidazole with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the mesityl rings .

Scientific Research Applications

Chemistry: In chemistry, 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride is used as a ligand in metal-catalyzed reactions. Its unique structure allows it to stabilize metal complexes, making it valuable in catalysis .

Biology: The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases .

Industry: Industrially, this compound is used in the production of advanced materials. Its role in polymerization reactions and as a stabilizer in various formulations highlights its industrial significance .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

  • 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
  • 1,3-Dimesitylimidazolium chloride
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

Uniqueness: What sets 4-Hydroxy-1,3-dimesityl-1H-imidazol-3-ium chloride apart from similar compounds is the presence of the hydroxy group. This functional group enhances its reactivity and allows for additional chemical modifications, making it more versatile in various applications .

Properties

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium-4-ol;chloride

InChI

InChI=1S/C21H24N2O.ClH/c1-13-7-15(3)20(16(4)8-13)22-11-19(24)23(12-22)21-17(5)9-14(2)10-18(21)6;/h7-12H,1-6H3;1H

InChI Key

PFMDFNWZKMSIMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+](C=C2O)C3=C(C=C(C=C3C)C)C)C.[Cl-]

Origin of Product

United States

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